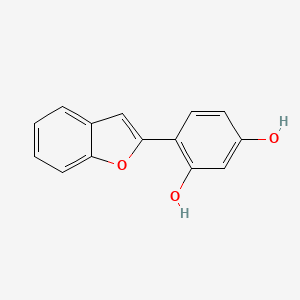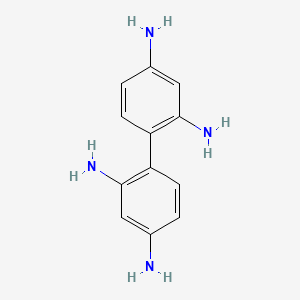
4-(2,4-Diaminophenyl)benzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-2,2’,4,4’-tetraamine is an organic compound consisting of two benzene rings connected by a single bond, with four amine groups attached at the 2, 2’, 4, and 4’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2,2’,4,4’-tetraamine typically involves the coupling of halogenated biphenyl precursors with amine groups. One common method is the Ullmann reaction, where a halogenated biphenyl is reacted with an amine in the presence of a copper catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-2,2’,4,4’-tetraamine may involve large-scale Ullmann reactions or other coupling reactions that can be scaled up efficiently. The choice of method depends on factors such as yield, cost, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
[1,1’-Biphenyl]-2,2’,4,4’-tetraamine undergoes various types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitro groups or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine groups can lead to the formation of nitro derivatives, while substitution reactions can yield a wide range of functionalized biphenyl compounds.
Applications De Recherche Scientifique
[1,1’-Biphenyl]-2,2’,4,4’-tetraamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets.
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-2,2’,4,4’-tetraamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may also participate in redox reactions, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: The parent compound without the amine groups.
[1,1’-Biphenyl]-2,2’-diamine: A related compound with only two amine groups.
[1,1’-Biphenyl]-4,4’-diamine: Another related compound with amine groups at different positions.
Uniqueness
[1,1’-Biphenyl]-2,2’,4,4’-tetraamine is unique due to the presence of four amine groups, which provide multiple sites for chemical reactions and interactions. This makes it a versatile compound for various applications in synthesis, research, and industry .
Propriétés
Numéro CAS |
4371-30-6 |
|---|---|
Formule moléculaire |
C12H14N4 |
Poids moléculaire |
214.27 g/mol |
Nom IUPAC |
4-(2,4-diaminophenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C12H14N4/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H,13-16H2 |
Clé InChI |
VGYQNMXWTMMHTP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)N)C2=C(C=C(C=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




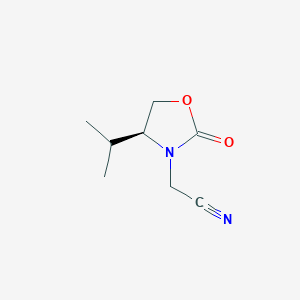
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B12882336.png)

![2-(Bromomethyl)-5-iodobenzo[d]oxazole](/img/structure/B12882354.png)
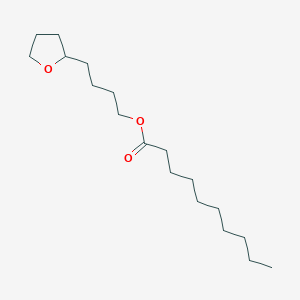
![3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrole](/img/structure/B12882360.png)
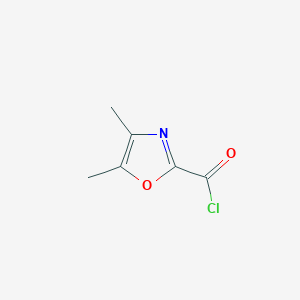
![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-methyl-3-(methylthio)-](/img/structure/B12882370.png)
![2,2'-(6-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)](/img/structure/B12882389.png)

![N-(2-Fluoro-4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxamide](/img/structure/B12882401.png)
